![molecular formula C12H20N2O3 B7572185 N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide](/img/structure/B7572185.png)
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide, also known as CPP-115, is a synthetic derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It has gained significant attention in scientific research due to its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide increases the levels of GABA in the brain, which can lead to a reduction in seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels, a reduction in glutamate levels, and an increase in the activity of GABAergic neurons. It has also been shown to have anxiolytic, anticonvulsant, and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide in lab experiments is its specificity for GABA transaminase, which reduces the risk of off-target effects. However, N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has also been shown to have a short half-life, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide, including the development of more potent and selective inhibitors of GABA transaminase, the investigation of its potential as a treatment for other neurological and psychiatric disorders, and the exploration of its effects on cognition and memory. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide and its potential side effects.
Méthodes De Synthèse
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide is synthesized through a series of chemical reactions involving the conversion of GABA to its corresponding amide, followed by the cyclization of the resulting intermediate with cyclopropylcarbonyl chloride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been studied extensively for its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. It has also been investigated for its potential as a cognitive enhancer and as a treatment for neuropathic pain.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-12(13-9-4-5-9)14-6-2-1-3-10(14)11-16-7-8-17-11/h9-11H,1-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEHXWTWOXNTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2OCCO2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(1,3-dioxolan-2-yl)piperidine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.